Ethyl 4-fluorosulfonylpyrrolidine-2-carboxylate
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Overview
Description
Ethyl 4-fluorosulfonylpyrrolidine-2-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a fluorosulfonyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluorosulfonylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Fluorosulfonyl Group: The fluorosulfonyl group can be introduced via sulfonylation reactions using reagents like fluorosulfonyl chloride.
Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorosulfonyl group, potentially converting it to a sulfonamide.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-fluorosulfonylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 4-fluorosulfonylpyrrolidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorosulfonyl group is known to form strong bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Ethyl 4-sulfonylpyrrolidine-2-carboxylate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Methyl 4-fluorosulfonylpyrrolidine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and pharmacokinetics.
4-Fluorosulfonylpyrrolidine-2-carboxylic acid: The free acid form, which may have different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of both the fluorosulfonyl group and the ethyl ester group, which confer specific chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
ethyl 4-fluorosulfonylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO4S/c1-2-13-7(10)6-3-5(4-9-6)14(8,11)12/h5-6,9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQUSXAUQQGCFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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